molecular formula C6H3Cl6N3 B1265455 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 949-42-8

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No. B1265455
CAS RN: 949-42-8
M. Wt: 329.8 g/mol
InChI Key: LETDRANQSOEVCX-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C6H3Cl6N3 .


Molecular Structure Analysis

The molecular weight of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is 329.81 . The compound is solid at 20°C .


Physical And Chemical Properties Analysis

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a white to almost white powder or crystal . It has a melting point of 94.0 to 98.0°C .

Scientific Research Applications

Pesticide Synthesis

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine: is a precursor in the synthesis of various pesticides. Its trichloromethyl groups are reactive, allowing for further chemical modifications to create compounds with specific pesticidal activities. This triazine derivative can be used to synthesize herbicides, insecticides, and fungicides, contributing to agricultural productivity by protecting crops from pests and diseases .

Resin Intermediate

This compound serves as an intermediate in the production of specialty resins. Due to its triazine core, it can be polymerized or copolymerized to form thermosetting plastics, which are used in coatings, adhesives, and insulation materials. These resins exhibit excellent chemical resistance and thermal stability, making them suitable for high-performance applications .

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl6N3/c1-2-13-3(5(7,8)9)15-4(14-2)6(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETDRANQSOEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061345
Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

CAS RN

949-42-8
Record name 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine used as a reference compound in photoacid generator research?

A1: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine serves as a reliable actinometer for specific wavelengths, meaning its photochemical reactions are well-characterized. [] This allows researchers to determine the amount of light absorbed during an experiment. By comparing the photochemical response of other potential photoacid generators to that of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine under the same irradiation conditions, researchers can accurately determine the efficiency of new photoacid generators, specifically their photoacid generation quantum yields. []

Q2: How does the choice of solvent affect the photochemical properties of N-oxyimidosulfonate photoacid generators?

A2: Research comparing N-trifluoromethylsulfonyloxy-phthalimide (PIT) and N-trifluoromethylsulfonyloxy-1,8-naphthalimide (NIT) revealed that both compounds exhibit solvent-dependent behavior. For instance, the photoacid generation quantum yield (Φ) for PIT was 0.28 in acetonitrile but decreased to 0.21 in benzene. Similarly, NIT displayed a Φ of 0.17 in acetonitrile, which dropped to 0.09 in benzene. [] These findings suggest that the solvent can influence the efficiency of photoacid generation, likely by affecting excited state lifetimes and reaction pathways.

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